

# An In-depth Technical Guide to Acetylisodurene (CAS 1667-01-2)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Acetylisodurene**, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone with the CAS registry number 1667-01-2. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and spectroscopic data for its characterization. Furthermore, this guide explores the potential relevance of the acetophenone scaffold in drug discovery and outlines a hypothetical workflow for the in silico screening of **acetylisodurene** derivatives, a valuable approach for modern drug development professionals.

# **Physicochemical Properties**

The fundamental physicochemical properties of **Acetylisodurene** are summarized in the table below, providing a quick reference for laboratory use.



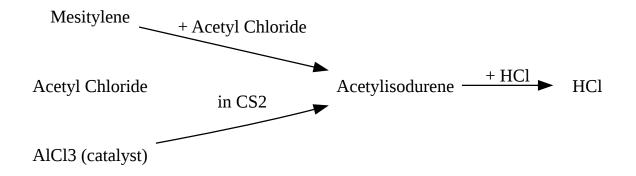
Property	Value	Reference
CAS Number	1667-01-2	[1]
Molecular Formula	C11H14O	[1]
Molecular Weight	162.23 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	235-236 °C (at 760 mmHg)	[1]
Density	0.975 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.517	[1]
Flash Point	> 110 °C (> 230 °F)	[2]
Solubility	Insoluble in water; soluble in alcohol and perfume materials.	[1]

# Experimental Protocols Synthesis of Acetylisodurene via Friedel-Crafts Acylation

The most common method for the synthesis of **Acetylisodurene** is the Friedel-Crafts acylation of isodurene (1,2,3,5-tetramethylbenzene). However, a well-documented procedure utilizes the more readily available mesitylene (1,3,5-trimethylbenzene) which results in the same product due to the symmetry of the starting material.

Reaction:





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Caption: Friedel-Crafts Acylation for **Acetylisodurene** Synthesis.

#### Materials:

- Mesitylene (25 g)
- Carbon disulfide (75 g)
- Acetyl chloride (30 g, freshly distilled)
- Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)
- Ice
- Concentrated hydrochloric acid (10 ml)
- Benzene
- Dilute sodium hydroxide solution
- Calcium chloride

#### Procedure:

• In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.



- Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture.
- After the addition is complete, warm the mixture on a water bath for 15 minutes.
- Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid.
- Perform steam distillation until no more oily droplets are observed in the distillate.
- Extract the distillate with benzene.
- Wash the benzene extract with dilute sodium hydroxide solution and then with water.
- Dry the benzene extract over calcium chloride.
- Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

#### **Purification**

The primary purification method is fractional distillation as described in the synthesis protocol. For removal of acidic impurities, washing the organic extract with a dilute base is crucial. Steam distillation is employed to separate the product from the non-volatile reaction residue.

# Spectroscopic Data <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Acetylisodurene** is characterized by distinct signals corresponding to the aromatic protons and the methyl groups.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8	S	2H	Aromatic protons
~2.4	S	3H	Acetyl (COCH₃) protons
~2.2	S	9H	Aromatic methyl (Ar- CH <sub>3</sub> ) protons

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~205	Carbonyl carbon (C=O)
~138	Quaternary aromatic carbons attached to methyl groups
~135	Quaternary aromatic carbon attached to the acetyl group
~128	Aromatic CH carbons
~30	Acetyl methyl carbon (COCH₃)
~21	Aromatic methyl carbons (Ar-CH₃)

Note: Predicted chemical shifts from various sources.[3][4]

## **Infrared (IR) Spectroscopy**

The IR spectrum of **Acetylisodurene** will show characteristic absorption bands for its functional groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Strong	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (aromatic ketone)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)

Note: Approximate values based on typical IR absorption ranges for aromatic ketones.[5]

#### **Mass Spectrometry**

The mass spectrum of **Acetylisodurene** will exhibit a molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns.

m/z	Interpretation
162	Molecular ion (M+)
147	Loss of a methyl group ([M-CH₃]+)
119	Loss of an acetyl group ([M-COCH <sub>3</sub> ] <sup>+</sup> )
91	Tropylium ion ([C7H7]+) - a common fragment for alkylbenzenes

Note: Predicted fragmentation pattern based on the structure.

## **Relevance in Drug Development**

While **Acetylisodurene** itself is not a known therapeutic agent, the acetophenone scaffold is a common motif in a variety of pharmacologically active molecules.[6][7] Substituted acetophenones have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] Therefore, derivatives of **Acetylisodurene** represent a potential, unexplored area for drug discovery.

# Hypothetical In Silico Screening Workflow for Acetylisodurene Derivatives

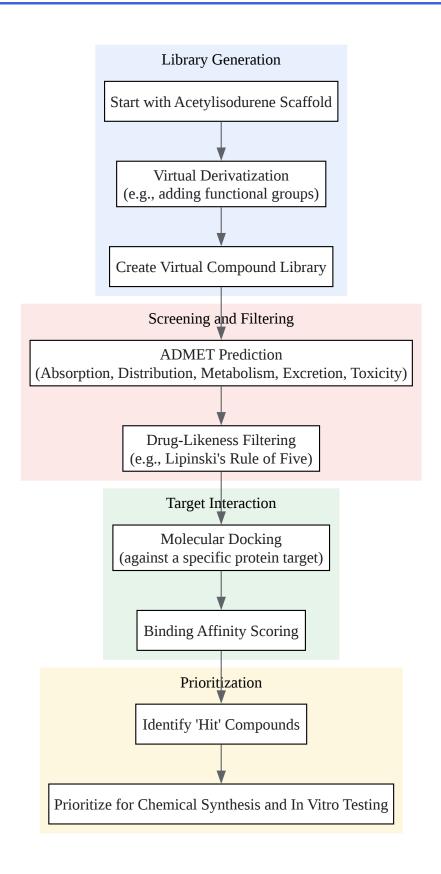






Given the interest in substituted acetophenones in medicinal chemistry, a modern approach to exploring the potential of **Acetylisodurene** is through in silico drug discovery methods.[10][11] The following workflow outlines a hypothetical screening process for virtual derivatives of **Acetylisodurene**.





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Caption: A hypothetical in silico workflow for the discovery of bioactive **Acetylisodurene** derivatives.

#### Workflow Description:

- Library Generation: A virtual library of compounds is created by computationally adding a variety of functional groups to the **Acetylisodurene** scaffold.
- Screening and Filtering: This virtual library is then filtered based on predicted pharmacokinetic properties (ADMET) and drug-likeness rules to remove compounds with unfavorable characteristics.[12]
- Target Interaction: The remaining compounds are subjected to molecular docking simulations against a specific biological target (e.g., an enzyme or receptor implicated in a disease). This predicts the binding mode and affinity of each compound.
- Prioritization: Based on the docking scores and predicted properties, a small number of "hit" compounds are prioritized for actual chemical synthesis and subsequent in vitro biological testing.

This in silico approach allows for the rapid and cost-effective exploration of the chemical space around the **Acetylisodurene** core, potentially identifying novel drug candidates.

### Safety and Handling

**Acetylisodurene** is a combustible liquid and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Standard personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

#### Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and characterization of **Acetylisodurene** (CAS 1667-01-2). While its direct application in drug development is not established, the acetophenone scaffold is of significant interest to medicinal chemists. The outlined hypothetical in silico workflow demonstrates a modern approach to leveraging this chemical entity for the potential discovery of novel therapeutic agents. This



guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

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